Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate
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Overview
Description
Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate is a heterocyclic compound with a thiazole ring structureThe molecular formula of this compound is C7H7NO3S, and it has a molecular weight of 185.2 g/mol .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific structure and the biological context .
Result of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl methoxyacetate, methanethiol, and dimethylformamide. The reaction is catalyzed by acid and followed by deprotection to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include optimization of reaction parameters to improve yield and purity, as well as the use of advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the formyl and carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiazole derivatives. These products can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It is explored for its potential use in drug development, particularly as a precursor for pharmaceutical intermediates.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate include:
- Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
- 2,4-Disubstituted thiazoles
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-4-5(3-9)12-6(8-4)7(10)11-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKFEDJVGHMKHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(=O)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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